
2-Phenyl-4-(trifluoromethyl)-1H-imidazole
Overview
Description
2-Phenyl-4-(trifluoromethyl)-1H-imidazole (CAS 33469-36-2) is a heterocyclic compound with the molecular formula C₁₀H₇F₃N₂ and a molecular weight of 212.17 g/mol. It features a phenyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the imidazole ring. Key physicochemical properties include a melting point of 212–213°C, boiling point of 336.8°C, and density of 1.327 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,1,1-trifluoroacetone with formamide in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-4-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
2-Phenyl-4-(trifluoromethyl)-1H-imidazole serves as a building block in the synthesis of more complex heterocyclic compounds. Its trifluoromethyl group enhances lipophilicity and stability, making it a valuable intermediate in organic synthesis.
Synthesis Example :
A common synthetic route involves the cyclization of 2-phenyl-1,1,1-trifluoroacetone with formamide under acidic conditions, typically at elevated temperatures to facilitate imidazole formation.
Biology
Research indicates that this compound exhibits antimicrobial and antifungal properties , making it a candidate for further biological investigations. Studies have shown that imidazole derivatives can inhibit various pathogens, suggesting potential applications in developing new antimicrobial agents.
Case Study : A study published in the British Journal of Pharmacology highlighted the ability of similar imidazole compounds to inhibit nitric oxide synthase, which is implicated in inflammation and pain pathways .
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its structural properties may allow it to interact effectively with biological targets, leading to the development of new therapeutic agents.
Anticancer Activity : Analogous compounds have been shown to inhibit tubulin polymerization, suggesting that this compound could be investigated for potential anticancer activity through similar mechanisms .
Industry
The compound is utilized in the production of advanced materials with specific electronic and optical properties. Its unique fluorinated structure can enhance the performance of materials used in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Structural Modifications and Substituent Effects
Substituent Position and Electronic Effects
- 4-(Trifluoromethyl)-1H-imidazole (CAS 33468-69-8): A simpler analog lacking the 2-phenyl group. The absence of the phenyl ring reduces molecular weight (136.08 g/mol ) and alters electronic properties, making it more polar and suitable for applications in covalent organic frameworks (COFs) and dye-sensitized solar cells (DSSCs) .
- 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole : Incorporates a methoxy (-OCH₃) group on the phenyl ring. The electron-donating methoxy group increases electron density on the imidazole ring, enhancing basicity compared to the target compound. Its molecular weight (242.20 g/mol ) and logP (2.6 ) suggest higher lipophilicity .
Hybrid Imidazole Derivatives
- 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole : Features additional phenyl groups at the 4- and 5-positions, increasing steric bulk and melting point (>250°C). This structural rigidity enhances thermal stability but may reduce solubility .
- 2-Cyclohexyl-4,5-diphenyl-1H-imidazole: Substitution of phenyl with cyclohexyl at the 2-position introduces aliphatic character, improving solubility in non-polar solvents while reducing π-π interactions .
Physicochemical Properties
Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Substituents |
---|---|---|---|---|
2-Phenyl-4-(trifluoromethyl)-1H-imidazole | 212.17 | 212–213 | ~2.1* | 2-Ph, 4-CF₃ |
4-(Trifluoromethyl)-1H-imidazole | 136.08 | N/A | ~0.8 | 4-CF₃ |
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole | 242.20 | N/A | 2.6 | 2-(4-OCH₃)Ph, 5-CF₃ |
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole | 380.38 | >250 | ~4.0 | 4-Ph, 5-Ph, 2-(2-CF₃)Ph |
*Estimated based on structural analogs.
Key Research Findings
Substituent-Driven Solubility : The 2-phenyl group in the target compound reduces aqueous solubility compared to 4-(trifluoromethyl)-1H-imidazole , but enhances compatibility with organic polymers .
Thermal Stability : Derivatives with multiple aryl groups (e.g., 4,5-diphenyl-2-(2-CF₃)Ph-1H-imidazole ) exhibit superior thermal stability, making them suitable for high-temperature applications .
Biological Activity : The trifluoromethyl group is critical for binding to biological targets, as seen in antiferroptotic inhibitors and antifungal agents .
Biological Activity
2-Phenyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a five-membered imidazole ring with a phenyl group and a trifluoromethyl substituent, which enhance its chemical reactivity and biological efficacy. The synthesis of this compound can be achieved through various methods, including:
- Microwave-assisted synthesis
- Traditional organic reactions involving substituted benzaldehydes and amines
Key structural data includes:
Property | Value |
---|---|
Molecular Formula | C10H8F3N2 |
Molecular Weight | 232.18 g/mol |
Melting Point | Not specified |
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted that compounds with two aryl rings and specific electron-withdrawing groups demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The compound's derivatives have also shown potential in anticancer applications. For example, molecular docking studies revealed interactions between the trifluoromethyl group and enzyme targets, suggesting mechanisms for increased biological activity against cancer cell lines .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antimicrobial | MRSA | Not specified | |
Anticancer | MCF-7 (breast cancer) | Not specified | |
Enzyme Inhibition | COX-2 | Moderate |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds derived from this imidazole have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes .
- Cytotoxic Effects : Certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential for therapeutic use in oncology .
Study on Antibacterial Activity
A preliminary exploration assessed the antibacterial efficacy of analogues of this compound. The study revealed that compounds with specific structural features were necessary for effective activity against resistant bacterial strains .
Study on Anticancer Properties
In another investigation, derivatives were tested against breast cancer cell lines, showing varying degrees of cytotoxicity. The presence of the trifluoromethyl group was found to enhance the interaction with target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenyl-4-(trifluoromethyl)-1H-imidazole, and how can purity be validated?
The synthesis of imidazole derivatives typically involves cyclocondensation reactions. For example, substituted imidazoles can be prepared via the reaction of benzaldehyde derivatives with ammonium acetate in the presence of a catalyst (e.g., acetic acid or iodine) under reflux conditions. Key intermediates, such as 4-(trifluoromethyl)benzaldehyde, may be coupled with phenyl-substituted amines to form the imidazole core . Post-synthesis, purity validation should include:
- Melting point analysis to confirm consistency with literature values.
- Spectroscopic techniques : FT-IR for functional group identification (e.g., C-F stretches at ~1100–1250 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions and aromatic proton integration .
- Elemental analysis (CHNS) to match calculated vs. experimental compositions .
Q. How can hydrogen bonding and intermolecular interactions in this compound crystals be systematically analyzed?
Graph set analysis (GSA) is a robust method to categorize hydrogen-bonding patterns in crystals. Using single-crystal X-ray diffraction data, identify donor-acceptor pairs (e.g., N–H···N or C–H···F interactions). Software like SHELXL ( ) can refine atomic coordinates and generate hydrogen-bond geometries (bond lengths, angles). Etter’s rules and graph theory ( ) help classify motifs (e.g., chains, rings) to predict packing behavior. For example, the trifluoromethyl group’s electronegativity may drive C–H···F interactions, influencing crystal stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers, away from oxidizers and moisture, at temperatures <25°C .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazole ring be achieved, particularly for N-substitution?
Regioselectivity in N-substitution is influenced by steric and electronic factors. For example, bulky aryl groups at C-4 (e.g., trifluoromethylphenyl) direct protection to the less hindered N-1 position. A demonstrated method involves:
- Deprotonation with a strong base (e.g., NaHMDS) at low temperatures (−78°C).
- Reaction with electrophiles like methoxymethyl chloride ( ).
- Monitoring reaction progress via TLC or HPLC to optimize yield (42% reported in ).
Q. What computational and experimental approaches resolve contradictions in pharmacological activity data for imidazole derivatives?
- Molecular docking : Simulate ligand-receptor interactions (e.g., TRPV2 channels) using software like AutoDock. Compare binding poses of this compound with known inhibitors (e.g., TRIM in ).
- Functional assays : Measure calcium influx inhibition in cell lines (e.g., HEK293) transfected with target receptors. Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or membrane permeability limitations .
Q. How does the trifluoromethyl group influence the photophysical properties of imidazole-based materials?
The electron-withdrawing CF₃ group enhances thermal stability and alters electronic transitions. Techniques to assess this include:
- UV-Vis spectroscopy : Compare λₘₐₓ of CF₃-substituted vs. non-substituted imidazoles.
- Cyclic voltammetry : Measure redox potentials to quantify electron-deficient character.
- X-ray crystallography : Analyze bond lengths (e.g., C–F vs. C–C) to correlate structure with fluorescence/quenching behavior .
Q. Methodological Notes
- Crystallography : For high-resolution structure determination, use SHELXL ( ) with multi-scan absorption corrections. Refinement should include anisotropic displacement parameters for non-H atoms .
- Synthesis optimization : Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., iodine vs. CuI) to improve yields. suggests acetic acid as effective for cyclocondensation.
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLUKQUPRXZCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346338 | |
Record name | 2-Phenyl-4-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33469-36-2 | |
Record name | 2-Phenyl-4-(trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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